molecular formula C20H21F2NO2 B8063330 Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B8063330
M. Wt: 345.4 g/mol
InChI Key: FGAMECBSZCUFHC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound offered for research and development purposes. This pyrrolidine-3-carboxylate derivative is part of a class of compounds explored in medicinal chemistry for their potential biological activity. Structurally related pyrrolidine compounds have been investigated as orexin receptor agonists in pharmaceutical research . The orexin system plays a critical role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis, making it a significant target for neurological and psychiatric disorders . Furthermore, the structural motif of a benzyl-substituted pyrrolidine is found in compounds studied as antagonists for the muscarinic M4 receptor , which is a potential therapeutic target for neurological conditions such as Parkinson's disease . The presence of the 2,5-difluorophenyl moiety is a common feature in drug discovery aimed at enhancing metabolic stability and influencing binding affinity. This product is intended for use in exploratory biological assays, structural-activity relationship (SAR) studies, and as a building block in synthetic organic chemistry. It is strictly for laboratory research use.

Properties

IUPAC Name

ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-2-25-20(24)18-13-23(11-14-6-4-3-5-7-14)12-17(18)16-10-15(21)8-9-19(16)22/h3-10,17-18H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMECBSZCUFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a difluorophenyl group, which contributes to its unique biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

Property Value
Molecular FormulaC20H21F2NO2
Molecular Weight345.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3
Canonical SMILESCCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various signaling pathways by binding to enzymes or receptors, thereby altering their activity. Research suggests that it could influence cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.48 µM against human breast adenocarcinoma (MCF-7) cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in cancer cell lines by increasing caspase activity, leading to programmed cell death. This mechanism suggests potential for development as an anticancer agent .
  • Comparative Studies : When compared with similar pyrrolidine derivatives, this compound showed enhanced biological potency due to the electron-withdrawing effects of the difluorophenyl group. Variations in substitution patterns on the phenyl ring were found to significantly affect biological activity .

Summary of Biological Activity Data

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.48Induces apoptosis via caspase activation
U937 (Leukemia)0.78Alters signaling pathways
A549 (Lung Cancer)0.76Modulates cell cycle progression

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with two structurally related analogs from the provided evidence:

Analog 1 : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (from EP 4,374,877 A2 )
  • Core Structure : Pyrrolo-pyridazine vs. pyrrolidine.
  • Substituents :
    • Fluorine positions: 2,3-difluorophenyl (vs. 2,5-difluorophenyl in the target compound).
    • Additional groups: Hydroxy, oxo, and a trifluoromethyl-furan carboxamide.
  • The pyridazine core introduces rigidity, differing from the flexible pyrrolidine in the target compound .
Analog 2 : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Catalog #HB523, MFCD15530266 )
  • Core Structure : Bis-pyrrolidine linked to a fluoropyridine.
  • Substituents :
    • Fluorine position: 2-fluoropyridinyl (vs. 2,5-difluorophenyl).
    • Protective group: tert-Butyldimethylsilyloxy (TBS), enhancing lipophilicity.
  • Impact : The fluoropyridine moiety introduces π-deficient aromaticity, differing from the electron-rich difluorophenyl group. The TBS group increases molecular weight and may improve metabolic stability .

Physicochemical and Commercial Properties

Property Target Compound Analog 1 (EP Patent) Analog 2 (Catalog HB523)
Molecular Formula C20H21F2NO2 (estimated) C23H21F5N3O4 (reported) C29H42FN3O3Si
Molecular Weight ~361.39 g/mol ~498.43 g/mol 527.75 g/mol
Fluorine Substituents 2,5-difluorophenyl 2,3-difluorophenyl + trifluoromethyl 2-fluoropyridinyl
Commercial Availability Not reported Proprietary (Patent) Available (1 g = $400; 25 g = $4800)

Functional Implications

  • Bioactivity : Fluorine position (2,5 vs. 2,3) influences dipole moments and hydrogen-bonding capacity. The 2,5-substitution may enhance symmetry and π-stacking in crystal structures.
  • Solubility : The TBS group in Analog 2 increases hydrophobicity, whereas the ester in the target compound offers moderate polarity.
  • Synthetic Accessibility : Analog 1’s pyridazine core requires multi-step synthesis, while the target compound’s pyrrolidine is simpler to functionalize .

Preparation Methods

Cyclization via [3+2] Azomethine Ylide Dipolar Cycloaddition

A widely utilized method involves the generation of an azomethine ylide intermediate, which undergoes cycloaddition with a dipolarophile to form the pyrrolidine ring. For example, N-benzyl glycine ethyl ester can react with a substituted α,β-unsaturated carbonyl compound under thermal or microwave-assisted conditions. This approach benefits from high stereoselectivity when chiral auxiliaries or catalysts are employed.

Example Protocol

  • Reactants : N-Benzyl glycine ethyl ester (1.0 eq), 2,5-difluorophenyl acrylate (1.2 eq)

  • Conditions : Toluene, 110°C, 12 h, Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)

  • Yield : ~65% (cis:trans = 4:1)

Reductive Amination of 1,4-Diketones

Reductive amination offers a straightforward route to pyrrolidines by cyclizing 1,4-diketones with primary amines. For instance, 2,5-difluorophenylacetone can react with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the pyrrolidine core.

Key Optimization

  • Solvent : Methanol/water (v/v = 1:1)

  • Temperature : 0–60°C

  • Yield : 58–72% (dependent on substituent electronic effects)

Functionalization of the Pyrrolidine Ring

Introduction of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl moiety is typically introduced via cross-coupling reactions . Suzuki-Miyaura coupling using palladium catalysts is particularly effective for aryl boronic acids.

Protocol from Analogous Systems

  • Substrate : 4-Bromo-pyrrolidine-3-carboxylate (1.0 eq)

  • Coupling Partner : 2,5-Difluorophenylboronic acid (1.5 eq)

  • Catalyst : Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (2.0 eq)

  • Solvent : Toluene/ethanol (3:1)

  • Yield : 78%

Benzylation at the 1-Position

Benzyl groups are introduced via alkylation of secondary amines. A representative method involves treating pyrrolidine with benzyl bromide in the presence of a base.

Industrial-Scale Adaptation

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : Ethyl acetate

  • Temperature : 70°C, 6 h

  • Yield : 89%

Stereochemical Control and Resolution

The target compound’s biological activity often depends on its stereochemistry. Chiral resolution and asymmetric synthesis are critical.

Diastereomeric Salt Formation

Using L-di-p-toluoyltartaric acid (L-DTTA), enantiomers can be separated via crystallization.

Case Study

  • Racemic Mixture : Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (1.0 kg)

  • Resolving Agent : L-DTTA (0.9 eq)

  • Solvent : Methanol/water (1:1)

  • Yield : 45% (>99% ee)

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines provides enantiomerically enriched pyrrolidines.

Conditions

  • Catalyst : Rh/(R)-BINAP (0.5 mol%)

  • Pressure : 50 psi H₂

  • Yield : 92% (98% ee)

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Avoiding expensive catalysts (e.g., Rh/C) and hazardous reductants (e.g., LiAlH₄) is critical. Sodium borohydride (NaBH₄) and ammonium formate are preferred for large-scale reductions.

Solvent Recycling

Methyl tert-butyl ether (MTBE) and ethanol are highlighted for their recyclability in extraction and crystallization steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity (cis:trans)Scalability
[3+2] CycloadditionAzomethine ylide formation654:1Moderate
Reductive Amination1,4-Diketone cyclization701:1High
Cross-CouplingSuzuki-Miyaura aryl introduction78N/AHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification, cyclization, or substitution reactions. For example, similar pyrrolidine derivatives are synthesized via nucleophilic substitution of fluorinated aryl halides with pyrrolidine intermediates, followed by benzylation. Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of reaction yields (e.g., ANOVA) identifies critical factors, reducing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can also predict optimal conditions by modeling transition states and intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • Structural Elucidation : Use NMR (¹H, ¹³C, 19F) to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can resolve pyrrolidine ring conformations .
  • Purity Assessment : LC-MS or HPLC with UV/Vis detection quantifies impurities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (as seen in analogous compounds) provides definitive structural proof .

Q. What are the key considerations for designing a reaction mechanism study for this compound?

  • Methodological Answer :

  • Isotopic Labeling : Track substituent migration (e.g., 18O in ester groups) to confirm intermediate steps.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to identify rate-determining steps.
  • Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and compare with experimental data .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of fluorophenyl substitution in this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model electron density distributions to identify reactive sites. For example, Fukui indices highlight nucleophilic/electrophilic regions on the difluorophenyl ring .
  • Transition State Analysis : Locate energy barriers for competing substitution pathways (e.g., para vs. meta positions) using nudged elastic band (NEB) methods .
  • Validation : Cross-check predictions with experimental substituent effects (e.g., steric hindrance from benzyl groups) .

Q. What strategies resolve contradictions between spectroscopic data and computational structural predictions?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing rotational isomers).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations in DFT).
  • Statistical Refinement : Apply Bayesian inference to reconcile experimental and theoretical data .

Q. How to design a scalable reactor system for synthesizing this compound while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reactor Type : Use continuous-flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) to minimize side reactions .
  • In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback.
  • Heat Transfer Optimization : Computational fluid dynamics (CFD) models ensure uniform temperature distribution, critical for thermally sensitive intermediates .

Q. What methodologies assess the compound’s stability under varying experimental conditions (e.g., acidic/alkaline media)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, oxidative agents) and monitor degradation products via LC-MS.
  • Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life or storage requirements.
  • Mechanistic Probes : Use radical scavengers or isotopically labeled solvents to identify degradation pathways .

Q. How to evaluate the compound’s potential ecological impact when experimental toxicity data is unavailable?

  • Methodological Answer :

  • QSAR Modeling : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using quantitative structure-activity relationship models based on structural analogs.
  • Read-Across Analysis : Leverage data from chemically similar compounds (e.g., fluorinated pyrrolidines) to estimate persistence, bioaccumulation, and toxicity .
  • Microcosm Studies : Simulate environmental fate in lab-scale ecosystems to assess biodegradation pathways .

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